molecular formula C14H14N2O B177539 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline CAS No. 109660-13-1

2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline

Cat. No. B177539
M. Wt: 226.27 g/mol
InChI Key: QCVNRITUPLGEMZ-UHFFFAOYSA-N
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Description

“2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline” is a chemical compound with the empirical formula C14H14N2O . It has a molecular weight of 226.27 . It is also known as 4,4-Dimethyl-2-(2-quinolinyl)oxazoline . This compound is used as a ligand for Ruthenium catalyzed C-H bond oxidation of arylalkanes .


Molecular Structure Analysis

The SMILES string of this compound is CC1(C)COC(=N1)c2ccc3ccccc3n2 . The InChI is 1S/C14H14N2O/c1-14(2)9-17-13(16-14)12-8-7-10-5-3-4-6-11(10)15-12/h3-8H,9H2,1-2H3 . The InChI key is QCVNRITUPLGEMZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.533 . The density of this compound is 1.050 at 25 °C .

Safety And Hazards

This compound is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3 . It may cause respiratory irritation . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4,4-dimethyl-2-quinolin-2-yl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-14(2)9-17-13(16-14)12-8-7-10-5-3-4-6-11(10)15-12/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVNRITUPLGEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=NC3=CC=CC=C3C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549038
Record name 2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline

CAS RN

109660-13-1
Record name 2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109660-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 109660-13-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an oven dried 250 mL round bottomed flask was weighed p-Toluene sulfonyl chloride (1.049 g, 5.5 mmol) and N,N-dimethylaminopyridine (39.1 mg, 0.32 mmol). A magnetic stirbar was added and the flask was placed under N2 atmosphere. The flask was charged with DCE (20 mL) and triethylamine (3.2 mL, 23 mmol). The N-(1-hydroxy-2-methylpropan-2-yl)quinoline-2-carboxamide (1.112 g, 4.55 mmol) was dissolved in DCE (15 mL) and added to the flask dropwise via syringe. The reaction mixture was stirred at 0° C. for 15 min, before a reflux condenser was fitted to the flask and heated to reflux for 16 h. The reaction mixture was cooled to room temperature, transferred to a separatory funnel and diluted with DCM (70 mL). The organic phase was washed with saturated NaHCO3 solution (2×70 mL), H2O (2×70 mL), and Brine (1×70 mL). Dried over Na2SO4, filtered and concentrated under reduced pressure. The crude mixture was purified by flash chromatography eluting with 20%→30% acetone in hexanes to afford 4,4-dimethyl-2-(quinoline-2-yl)-oxazoline in 47% yield (484 mg, 2.14 mmol) according to the reaction
Quantity
1.049 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
39.1 mg
Type
reactant
Reaction Step Two
Quantity
1.112 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
3.2 mL
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

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